Calcium Clofibrate

Description

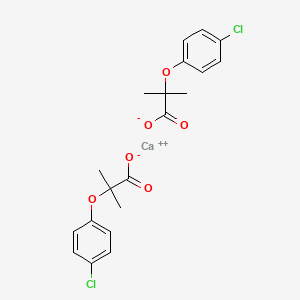

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

39087-48-4 |

|---|---|

Formule moléculaire |

C20H20CaCl2O6 |

Poids moléculaire |

467.3 g/mol |

Nom IUPAC |

calcium;2-(4-chlorophenoxy)-2-methylpropanoate |

InChI |

InChI=1S/2C10H11ClO3.Ca/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h2*3-6H,1-2H3,(H,12,13);/q;;+2/p-2 |

Clé InChI |

IXCILCKRXAZYGP-UHFFFAOYSA-L |

SMILES |

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Ca+2] |

SMILES canonique |

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Ca+2] |

Autres numéros CAS |

39087-48-4 |

Origine du produit |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of the Clofibrate Moiety

Models of Hepatic Steatosis and Metabolic Adaptations

Research has indicated that calcium, in general, plays a role in regulating hepatic lipid metabolism and can alleviate diet-induced hepatic steatosis. Studies suggest that calcium supplementation can relieve high-fat diet (HFD)-induced liver steatosis by altering energy metabolism, reducing glycolysis, and promoting glucose absorption, while also increasing liver glycogen (B147801) levels nih.gov. Aberrant calcium signaling has also been implicated as a contributing factor to non-alcoholic fatty liver disease (NAFLD) mdpi.com.

Clofibrate (B1669205) itself has demonstrated tissue-specific effects on lipogenesis and associated gene expression in preclinical models. In rat studies, clofibrate administration influenced lipogenesis and the expression of key enzymes like fatty acid synthase (FAS) and malic enzyme (ME) in a tissue-dependent manner. In brown adipose tissue, clofibrate significantly reduced the rate of lipogenesis and depressed the mRNA levels of both FAS and ME. Conversely, in the liver, while FAS mRNA levels remained largely unaffected, ME mRNA levels increased approximately six-fold. In white adipose tissue, lipogenesis was not significantly altered, though ME mRNA levels increased by about two-fold, and FAS mRNA was unchanged. These findings highlight clofibrate's complex metabolic reprogramming capabilities, particularly in lipid metabolism pathways nih.gov.

Table 1: Tissue-Specific Effects of Clofibrate on Lipogenesis and Enzyme mRNA Levels in Rats

| Tissue | Lipogenesis Rate | Fatty Acid Synthase (FAS) mRNA | Malic Enzyme (ME) mRNA |

| Brown Adipose Tissue | Decreased | Depressed | Depressed |

| Liver | Not Significantly Affected | Unchanged | ~6-fold Increase |

| White Adipose Tissue | Not Significantly Affected | Unchanged | ~2-fold Increase |

Studies on Vascular Endothelial Dysfunction

Clofibrate has shown significant effects on vascular endothelial function in preclinical models. Studies utilizing salt-loaded Sprague-Dawley rats, which develop hypertension and endothelial dysfunction, demonstrated that clofibrate could acutely reverse these impairments. This reversal was associated with an increase in acetylcholine (B1216132) (ACh)-induced hypotensive responses, indicating improved endothelium-dependent vasodilation. The mechanism is thought to involve the activation of calcium-activated potassium channels (KCa) researchgate.netoup.comnih.govoup.com. Furthermore, chronic clofibrate administration was found to prevent the development of salt-induced hypertension and endothelial dysfunction utppublishing.com. Clofibrate treatment also led to a reduction in oxidative stress markers, such as PNOx and superoxide (B77818) production, in these models utppublishing.com.

Table 2: Clofibrate's Effect on Vascular Endothelial Dysfunction in Salt-Loaded Rats

| Parameter / Group | Control (Con) | Saline (Sal) | Saline + Clofibrate (200 mg/kg ip) |

| Mean Arterial Pressure (MAP) (mm Hg) | 112 ± 2 | 138 ± 2 | 135 ± 2 (No significant change from Sal) |

| Total Plasma Nitrates (µmol/L) | 2.8 ± 0.2 | 1.7 ± 0.3 | 2.5 ± 0.3 (Restored towards control) |

| ACh-induced response | Normal | Reduced | Restored (via KCa channels) |

Note: Values are representative, reflecting findings from multiple studies. Specific statistical significance markers (e.g., P-values) are omitted for brevity but are detailed in the source literature.

Preclinical Cancer Models and Cellular Proliferation Studies

Calcium plays a critical role in cell proliferation and differentiation, with low intracellular calcium levels often associated with increased cell proliferation. Conversely, increasing intracellular calcium concentrations can inhibit proliferation and promote differentiation nih.gov.

Clofibrate has demonstrated anti-proliferative effects in preclinical cancer models, particularly in breast cancer cell lines. As a PPARα ligand, clofibrate has been shown to inhibit the proliferation of breast cancer cells by modulating key signaling pathways. Specifically, it reduces the activation of NF-κB and ERK1/2, decreases the expression of cell cycle regulators such as cyclin D1, cyclin A, and cyclin E, and induces the expression of p21, a protein associated with cell cycle arrest and apoptosis. Additionally, clofibrate treatment reduced the secretion of inflammatory mediators like PGE2 and LTB4 and affected lipogenic enzymes oncotarget.com.

Table 3: Clofibrate's Impact on Cancer Cell Proliferation Markers (Breast Cancer Cell Lines)

| Biomarker/Pathway | Effect of Clofibrate |

| NF-κB Activation | Inhibition |

| ERK1/2 Activation | Inhibition |

| Cyclin D1 | Reduction |

| Cyclin A | Reduction |

| Cyclin E | Reduction |

| p21 Expression | Induction |

| FASN (Fatty Acid Synthase) | Reduction |

| PGE2 Secretion | Reduction |

| LTB4 Secretion | Reduction |

Exploration of Other Non Rodent Animal Models in Specialized Research Fields

The use of non-rodent animal models is crucial in preclinical research to provide a broader understanding of drug effects, given species-specific metabolic and physiological differences. In studies involving marmosets, a non-human primate model, clofibrate (B1669205) administration did not result in the development of liver tumors. However, a statistically significant increase in kidney weight was observed at higher doses, and no liver histopathological changes attributable to clofibrate were identified iarc.fr. While other non-rodent species like dogs and pigs are commonly used in pharmacokinetic and safety evaluations due to similarities in metabolism and physiology with humans eurekaselect.comnih.govwuxiapptec.com, specific specialized research fields directly investigating clofibrate's unique effects in these models beyond general safety assessments were not extensively detailed in the reviewed literature.

Analysis of Organ Specific Responses and Histopathological Changes in Animal Studies

Preclinical studies have revealed organ-specific responses to clofibrate (B1669205) administration. In marmosets, aside from no observed liver pathology, increased kidney weight was noted in higher-dose groups, suggesting potential kidney effects iarc.fr. In rats, as detailed in section 2.1, clofibrate induced distinct changes in lipogenesis and enzyme gene expression in different adipose tissues and the liver nih.gov. The liver showed a significant upregulation of malic enzyme mRNA, while brown adipose tissue exhibited suppressed lipogenesis and enzyme mRNA levels. These findings underscore the tissue-specific nature of clofibrate's metabolic actions. Preclinical assessments of liver and skeletal muscle biomarkers following clofibrate administration in Wistar rats have also been noted, though specific details of these biomarkers were not elaborated in the provided excerpts molbiolcell.org.

Longitudinal Preclinical Studies on Physiological Adaptations and Molecular Biomarkers

Chromatographic Techniques for Quantitative Analysis in Research Samplesresearchgate.netbyjus.comresearchgate.net

Chromatographic methods are fundamental in separating this compound from complex matrices to enable accurate quantification and impurity analysis. ipinnovative.com High-performance liquid chromatography and gas chromatography are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Compound Quantification and Purity Assessmentresearchgate.netbyjus.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis and purity assessment of this compound and its related compounds like fenofibrate. researchgate.netiarc.fr Reversed-phase HPLC methods are commonly developed and validated for this purpose. nih.gov These methods offer high precision, accuracy, and specificity, making them suitable for routine analysis and quality control. nih.gov

A typical HPLC method for analyzing fibrates involves a C18 or C8 column. researchgate.netptfarm.pl For instance, a Symmetry C18 column (250 x 4.6 mm, 5 µm) can be used with a mobile phase consisting of acetonitrile (B52724) and water (70:30, v/v) adjusted to a pH of 2.5. ptfarm.pl Detection is often performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 238 nm for a mixture of statins and fibrates. ptfarm.pl The retention time under specific conditions allows for the identification and quantification of the compound. The area under the chromatographic peak is proportional to the concentration of the analyte, enabling precise measurement. ipinnovative.com Method validation according to ICH guidelines ensures the reliability of the results, assessing parameters like linearity, accuracy, precision, and robustness. researchgate.net

Table 1: Example HPLC Parameters for Fibrate Analysis

| Parameter | Value | Source |

| Column | Symmetry C18, 250 x 4.6 mm, 5 µm | ptfarm.pl |

| Mobile Phase | Acetonitrile : Water (70:30, v/v), pH 2.5 | ptfarm.pl |

| Flow Rate | 1.2 mL/min | ptfarm.pl |

| Detection | UV at 238 nm | ptfarm.pl |

| Column Temperature | 35°C | ptfarm.pl |

| Injection Volume | 10 µL | ptfarm.pl |

Gas Chromatography (GC) with Flame Ionization Detection (FID) for Impurity Profiling and Metabolite Analysisresearchgate.net

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is another powerful technique used in the analysis of clofibrate and related substances. iarc.fr It is particularly useful for the analysis of volatile organic impurities and for studying metabolites. iajps.comresearchgate.net GC-FID is a standard method for determining impurities and decomposition products of clofibrate. iarc.fr The technique separates compounds based on their volatility and interaction with the stationary phase in a heated column. iajps.com

For the analysis of clofibrate and its metabolites in biological fluids, a preliminary separation by thin-layer chromatography may be performed, followed by quantification of the methyl ester derivative by GC. nih.gov This approach allows for accurate metabolic studies. nih.gov GC-FID is also a globally recognized method for residual solvent analysis in pharmaceutical quality control. iajps.com The FID provides a response that is proportional to the mass of carbon atoms entering the detector, making it suitable for quantifying organic compounds. cir-safety.org

Table 2: GC-FID in Pharmaceutical Analysis

| Application | Details | Source |

| Impurity Profiling | Detection and quantification of volatile organic impurities and decomposition products. | iarc.friajps.com |

| Metabolite Analysis | Quantification of drug metabolites in biological samples, often after a derivatization step. | researchgate.netnih.gov |

| Residual Solvent Analysis | Standard method for identifying and quantifying residual solvents in drug substances. | iajps.com |

Spectroscopic Approaches for Structural Elucidation and Interaction Studiesnih.gov

Spectroscopic techniques are indispensable for determining the molecular structure of this compound and investigating its interactions with other molecules. Nuclear Magnetic Resonance, Infrared, and Raman spectroscopy each probe different aspects of the molecule's physical and chemical properties. studymind.co.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous confirmation of the molecular structure of compounds like clofibrate. byjus.comiarc.fr It provides detailed information about the chemical environment of individual atoms within a molecule. byjus.com Both ¹H and ¹³C NMR spectra are used for structural elucidation. uni-muenchen.de

NMR is also a powerful technique for studying the conformational dynamics of molecules in solution. copernicus.org By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can determine the preferred conformation and the flexibility of different parts of the molecule. copernicus.org In the context of calcium-binding molecules, NMR can be used to study the conformational changes that occur upon ion binding. soton.ac.uknih.gov For instance, changes in the chemical shift dispersion in ¹H and ¹⁵N spectra upon the addition of Ca²⁺ can indicate a more defined and less flexible structure. soton.ac.uk

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Material Characterizationnih.gov

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques used to identify the functional groups present in a molecule and to characterize the material's properties. savemyexams.commdpi.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. uwo.ca Different functional groups have characteristic absorption frequencies, allowing for their identification. uwo.ca For instance, the presence of a carbonyl group (C=O) and an ether linkage (C-O) in clofibrate would give rise to distinct peaks in the IR spectrum. uc.edu The region of the IR spectrum from approximately 1400–600 cm⁻¹ is known as the "fingerprint region" and provides a unique pattern for a specific molecule. uwo.ca

Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. mdpi.com It is also sensitive to the vibrational modes of molecules and can be used to identify specific chemical bonds and crystal structures. azom.com Raman spectroscopy has been used to characterize various calcium-containing compounds and can differentiate between different crystalline forms (polymorphs). researchgate.netmdpi.com This can be particularly important for understanding the physical properties and stability of a pharmaceutical solid. spectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Clofibrate

| Functional Group | Bond | Typical Wavenumber (cm⁻¹) | Source |

| Ester | C=O | 1750–1730 (strong) | uc.edu |

| Ether (Aromatic) | C-O | 1300–1000 (strong) | uc.edu |

| Aromatic Ring | C=C | 1600–1475 (weak-medium) | uc.edu |

| Alkyl Halide | C-Cl | 800–600 (strong) | uc.edu |

Mass Spectrometry (MS) Applications in Clofibrate Researchiarc.fr

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is widely used in clofibrate research for the identification and quantification of the parent drug and its metabolites. drugtargetreview.com MS can be coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS) for enhanced separation and detection. mdpi.comnih.gov

In drug metabolism studies, LC-MS/MS is a powerful tool for identifying and quantifying metabolites in biological matrices such as plasma and urine. mdpi.com For clofibrate, which is an ester, the carboxylic acid metabolite is often the primary species detected. mdpi.com High-resolution mass spectrometry can provide accurate mass measurements, which aids in the elemental composition determination of unknown compounds. drugtargetreview.com The fragmentation pattern of the molecule in the mass spectrometer provides valuable structural information. nih.gov Isotope-labeled internal standards, such as Clofibrate-d4, are often used in quantitative MS studies to improve accuracy and precision. medchemexpress.com

Identification of Clofibrate and its Metabolites in Biological Matrices (excluding human)

Following administration in laboratory animals, clofibrate undergoes hydrolysis to its active metabolite, clofibric acid (p-chlorophenoxyisobutyric acid). nih.gov This primary metabolite is then further conjugated before excretion. The identification of these metabolites is essential for characterizing the drug's metabolic profile, which can vary significantly between species.

Studies have identified two major conjugation pathways for clofibric acid in animals: glucuronidation and amino acid conjugation. nih.gov

Glucuronide Conjugation: In rodents (rats, guinea pigs) and rabbits, the primary metabolite found in urine is the ester glucuronide of clofibric acid. nih.gov This is formed by the enzymatic attachment of glucuronic acid to the carboxyl group of clofibric acid.

Taurine (B1682933) Conjugation: In contrast, species like the dog, cat, and ferret form the taurine conjugate of clofibric acid. nih.gov This involves the conjugation of the amino acid taurine with clofibric acid. In the dog and ferret, both the ester glucuronide and the taurine conjugate are found, whereas the cat appears to excrete only the taurine conjugate alongside the unchanged acid. nih.gov

The characterization of these metabolites has been accomplished using a combination of chromatographic and spectrometric techniques, including Thin Layer Chromatography (TLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Table 1: Major Metabolites of Clofibrate Identified in Various Animal Species

| Species | Major Metabolite(s) | Unchanged Clofibric Acid |

|---|---|---|

| Rat | Clofibric acid ester glucuronide | Present in small amounts |

| Guinea Pig | Clofibric acid ester glucuronide | Present in small amounts |

| Rabbit | Clofibric acid ester glucuronide | Present in small amounts |

| Dog | Clofibric acid taurine conjugate, Clofibric acid ester glucuronide | Present |

| Cat | Clofibric acid taurine conjugate | Present |

| Ferret | Clofibric acid taurine conjugate, Clofibric acid ester glucuronide | Present |

Data sourced from a study on the metabolic conjugation of clofibric acid. nih.gov

Quantitative Analysis Using LC-MS/MS or GC-MS in Preclinical Samples

Accurate quantification of clofibrate and its active form, clofibric acid, in preclinical samples such as plasma, tissues, and urine is fundamental for pharmacokinetic and toxicokinetic studies. The most powerful and widely used techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). ontosight.aimdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been a reliable method for the analysis of clofibric acid. nih.govnih.gov The technique involves:

Extraction: Isolating the analyte from the biological matrix, often through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govasdlib.org

Derivatization: Since clofibric acid is a polar compound, a derivatization step is often required to increase its volatility and thermal stability, making it suitable for GC analysis. bibliotekanauki.pl This involves converting the carboxylic acid group into a less polar ester, for instance, a methyl ester nih.gov or a tert-butyldimethylsilyl (TBDMS) derivative. githubusercontent.com

Analysis: The derivatized sample is injected into the gas chromatograph, where it is separated from other components before being detected and quantified by the mass spectrometer. asdlib.org GC-MS offers high separating power and sensitivity. perlan.com.pl

A specific GC-MS method was developed to quantify clofibric acid in zebrafish eleutheroembryos, demonstrating its utility in ecotoxicological and bioconcentration studies. nih.gov This method involved ultrasonic probe-assisted extraction, cleanup with dispersive SPE, and derivatization prior to GC-MS analysis. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the technique of choice for many bioanalytical applications due to its high sensitivity, specificity, and throughput, often without the need for derivatization. mdpi.comresearchgate.netnih.gov

Sample Preparation: This typically involves simpler procedures like protein precipitation or SPE to remove proteins and other interferences from the biological sample. researchgate.netresearchgate.net

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph (often an HPLC or UPLC system), where the analyte is separated on a column. mdpi.com

Detection and Quantification: The analyte is then ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer, which provides excellent selectivity and sensitivity for quantification, even at very low concentrations. mdpi.comnih.gov

LC-MS/MS methods are widely used to support preclinical pharmacokinetic studies in drug discovery and development. mdpi.comwuxiapptec.com The unparalleled selectivity and increasing sensitivity of modern instruments allow for rapid quantification of drugs and metabolites in very small volumes of biological samples. mdpi.com

Table 2: Comparison of GC-MS and LC-MS/MS for Clofibrate Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Principle | Separates volatile compounds in the gas phase. | Separates compounds in the liquid phase. |

| Derivatization | Often required for polar analytes like clofibric acid. bibliotekanauki.pl | Generally not required. researchgate.net |

| Sample Throughput | Can be lower due to derivatization and longer run times. | Higher throughput is often achievable. mdpi.com |

| Sensitivity | High sensitivity. perlan.com.pl | Typically offers superior sensitivity and specificity. mdpi.com |

| Application | Suitable for analyzing clofibric acid in various matrices, including animal tissues and environmental samples. nih.govnih.gov | Widely used for pharmacokinetic studies of small molecules in preclinical development. mdpi.comwuxiapptec.com |

Development and Validation of Bioanalytical Methods for In Vitro and Animal Research Specimens

The development and validation of bioanalytical methods are critical to ensure the reliability, reproducibility, and accuracy of quantitative data from in vitro and animal studies. austinpublishinggroup.com This process is governed by guidelines from regulatory bodies like the Food and Drug Administration (FDA) and the principles of the International Council for Harmonisation (ICH). fda.goveurofinsus.com

The goal of method development is to establish a procedure for sample preparation, separation, and detection that is suitable for its intended purpose. fda.govjapsonline.com This involves optimizing various parameters to ensure the method is ready for formal validation.

Validation involves experimentally verifying that the method is acceptable for its intended use. austinpublishinggroup.com Key validation parameters, as outlined in regulatory guidance, include: austinpublishinggroup.comfda.govijper.org

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or other drugs. austinpublishinggroup.com This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the analyte's retention time. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. austinpublishinggroup.com These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. researchgate.net The mean value should be within ±15% of the nominal value (except for the LLOQ), and the coefficient of variation (CV) should not exceed 15%. japsonline.com

Linearity and Range: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. ijper.org This is determined by preparing a calibration curve with a series of standards. The correlation coefficient (R²) should ideally be greater than 0.99. ijper.org

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. austinpublishinggroup.com

Recovery: The efficiency of the extraction procedure, representing the percentage of the analyte recovered from the biological matrix. austinpublishinggroup.com

Stability: The chemical stability of the analyte in the biological matrix under various conditions that may be encountered during sample collection, handling, storage, and analysis. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. researchgate.net

For LC-MS/MS methods, assessing and minimizing the "matrix effect" is also a crucial part of development and validation. mdpi.com The matrix effect is the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the biological matrix, which can affect the accuracy and reproducibility of the method. mdpi.com

Table 3: Key Bioanalytical Method Validation Parameters

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of the nominal value (±20% for LLOQ). japsonline.com |

| Precision | The agreement among a series of measurements. | Coefficient of Variation (CV) ≤15% (≤20% for LLOQ). japsonline.com |

| Selectivity | No significant interfering peaks at the analyte retention time. | Response of interfering peaks <20% of LLOQ. researchgate.net |

| Linearity | A direct proportional relationship between concentration and response. | Correlation coefficient (R²) > 0.99. ijper.org |

| Stability | Analyte remains unchanged under specific storage and process conditions. | Mean concentration within ±15% of nominal concentration. researchgate.net |

Acceptance criteria are based on general regulatory guidelines and may vary. fda.govjapsonline.comresearchgate.net

Future Directions and Emerging Research Avenues for Calcium Clofibrate and Its Analogues

Identification of Novel Molecular Targets Beyond Classical PPARα Agonism

While the lipid-lowering effects of fibrates are primarily mediated by PPARα activation, emerging evidence suggests that their pharmacological actions may be more complex, involving interactions with other molecular targets. nih.gov The identification of these non-PPARα pathways is a significant area of future research, promising to unveil new therapeutic applications and potentially explain the pleiotropic effects observed with this class of drugs.

Key non-PPARα targets currently under investigation include:

AMP-activated protein kinase (AMPK): Some fibrates, such as fenofibrate, have been shown to activate AMPK, a central regulator of cellular energy homeostasis. nih.govscience.gov AMPK activation can lead to beneficial metabolic effects, including the inhibition of cholesterol synthesis and the stimulation of fatty acid oxidation, independent of PPARα. nih.govmdpi.com Further exploration of how clofibrate (B1669205) analogues interact with the AMPK signaling pathway could lead to the development of compounds with enhanced metabolic benefits.

Nuclear Receptors: Research is exploring the interaction of fibrates with other nuclear receptors involved in xenobiotic and endobiotic metabolism.

Pregnane X Receptor (PXR): PXR is a key regulator of drug metabolism and has been implicated in cholesterol homeostasis. mdpi.comnih.gov Understanding the interplay between clofibrate analogues and PXR is crucial, as activation of this receptor can influence the expression of genes involved in lipid metabolism and transport. nih.gov

Constitutive Androstane Receptor (CAR): CAR is another nuclear receptor that plays a role in the detoxification of foreign compounds and the regulation of metabolic pathways. nih.govmedchemexpress.com Studies have shown that clofibric acid can induce gene expression through CAR, suggesting a PPARα-independent mechanism of action. academindex.com Delving deeper into the CAR-mediated effects of clofibrate analogues could reveal novel therapeutic opportunities.

| Potential Molecular Target | Primary Function | Implication for Clofibrate Analogues |

| AMP-activated protein kinase (AMPK) | Cellular energy sensor, regulates glucose and lipid metabolism. mdpi.com | Activation may contribute to lipid-lowering effects independent of PPARα and offer broader metabolic benefits. nih.gov |

| Pregnane X Receptor (PXR) | Senses foreign chemicals and regulates drug metabolism; involved in lipid and glucose homeostasis. mdpi.comnih.gov | Modulation could influence the metabolism of clofibrates and other drugs, and impact cholesterol levels through non-classical pathways. nih.gov |

| Constitutive Androstane Receptor (CAR) | Regulates xenobiotic and endobiotic metabolism; influences glucose and lipid homeostasis. nih.govmedchemexpress.com | Activation by clofibrate analogues could mediate effects on drug-metabolizing enzymes and lipid pathways. academindex.com |

Development of Advanced Drug Delivery Systems for Enhanced Preclinical Efficacy

A significant hurdle in the preclinical and clinical development of some fibrate analogues is their poor aqueous solubility and bioavailability. To overcome these limitations, researchers are actively developing advanced drug delivery systems designed to improve the pharmacokinetic profiles and enhance the therapeutic efficacy of these compounds.

Current research in this area focuses on:

Nanoparticle-based Formulations: Encapsulating clofibrate analogues within nanoparticles, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or polymeric nanoparticles, can improve their solubility, protect them from degradation, and facilitate their absorption. These nanosystems can be engineered for targeted delivery to specific tissues, such as the liver, thereby increasing local drug concentration and reducing potential systemic side effects.

Self-emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This spontaneous emulsification can significantly enhance the dissolution and absorption of poorly water-soluble drugs like clofibrate analogues.

Prodrug Approaches: The chemical modification of a clofibrate analogue to create a more soluble or permeable prodrug is another promising strategy. These prodrugs are designed to be converted into the active parent drug by enzymes in the body, leading to improved bioavailability and potentially altered pharmacokinetic profiles.

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) in Clofibrate Mechanistic Studies

The advent of multi-omics technologies offers an unprecedented opportunity to gain a holistic understanding of the molecular mechanisms underlying the effects of clofibrate and its analogues. By integrating data from genomics, proteomics, and metabolomics, researchers can move beyond a single-target view and construct a comprehensive picture of the biological pathways modulated by these drugs.

Genomics and Transcriptomics: These approaches allow for the large-scale analysis of gene expression changes in response to clofibrate treatment. By identifying which genes are up- or downregulated, researchers can uncover novel signaling pathways and regulatory networks affected by the drug, beyond the known PPARα target genes. nih.gov

Proteomics: Proteomics focuses on the global study of proteins, including their expression levels, modifications, and interactions. Analyzing the proteome of cells or tissues treated with clofibrate analogues can reveal changes in protein expression that are not apparent at the transcript level, providing deeper insights into the drug's mechanism of action.

Metabolomics: This field involves the comprehensive analysis of metabolites within a biological system. Metabolomic profiling can provide a functional readout of the physiological state of an organism and can be used to identify the specific metabolic pathways that are altered by clofibrate treatment, offering a direct link between drug action and phenotypic outcome.

The integration of these multi-omics datasets can help to identify novel biomarkers of drug response, elucidate off-target effects, and pave the way for a more personalized approach to lipid-lowering therapy.

Comparative Preclinical Studies with Next-Generation Fibrate Analogues and Other Lipid-Modulating Agents

The field of lipid-modulating therapies is continuously advancing, with the development of next-generation fibrates and other novel agents. Rigorous comparative preclinical studies are essential to benchmark the efficacy and mechanistic profiles of calcium clofibrate and its analogues against these newer compounds.

These studies often involve head-to-head comparisons with:

Next-Generation Fibrates: Newer fibrates, such as pemafibrate, have been developed with the aim of improved efficacy and selectivity for PPARα. Comparative studies help to elucidate the relative potencies and potential advantages of these newer agents over older compounds like clofibrate.

Other Classes of Lipid-Modulating Agents: Comparing the effects of clofibrate analogues with drugs that have different mechanisms of action, such as statins (HMG-CoA reductase inhibitors), ezetimibe (B1671841) (cholesterol absorption inhibitor), or PCSK9 inhibitors, can provide valuable insights into potential combination therapies and help to define the optimal therapeutic niche for each class of drug.

These comparative preclinical investigations are crucial for understanding the evolving landscape of dyslipidemia treatment and for guiding the rational development of future therapeutic strategies.

Computational Biology and Artificial Intelligence Approaches for Rational Drug Design and Repurposing of Clofibrate Analogues

Computational biology and artificial intelligence (AI) are revolutionizing the drug discovery and development process. These powerful tools are being increasingly applied to the study of clofibrate and its analogues for both the rational design of new compounds and the repurposing of existing ones.

Key applications in this area include:

Molecular Docking and Simulation: Computational techniques can be used to model the interaction of clofibrate analogues with their molecular targets at an atomic level. This allows researchers to predict binding affinities, understand the structural basis of drug action, and design new molecules with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel clofibrate analogues before they are synthesized, thereby prioritizing the most promising candidates for further development.

AI and Machine Learning for Drug Repurposing: AI algorithms can be trained on large datasets of biological and chemical information to identify potential new therapeutic uses for existing drugs. By analyzing the molecular and phenotypic signatures of clofibrate analogues, these approaches may uncover novel applications for these compounds beyond their traditional role in lipid management.

Q & A

Q. What is the molecular mechanism of Calcium Clofibrate in modulating lipid metabolism?

this compound, the calcium salt of clofibrate, activates peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor regulating lipid metabolism. Methodologically, researchers can validate PPARα activation via:

- Transcriptional assays (e.g., luciferase reporter gene systems) to measure PPARα-driven gene expression.

- Molecular docking studies to quantify binding affinity between clofibrate and PPARα (e.g., affinity scores of -4.9 to -5.2 kcal/mol for related targets) .

- In vivo lipid profiling in rodent models to assess triglyceride reduction and HDL-C modulation .

Q. How can researchers design reproducible experiments to evaluate this compound’s anti-inflammatory effects?

- Use standardized rodent models (e.g., coronary artery ligation for myocardial infarction) with sham controls.

- Quantify inflammatory biomarkers (e.g., TNF-α, IL-6) via ELISA or multiplex assays.

- Validate ultra-structural changes in tissues using electron microscopy, as demonstrated in studies showing reduced cardiac remodeling post-treatment .

- Ensure adherence to experimental reproducibility guidelines, such as detailed method sections and compound characterization per IUPAC standards .

Advanced Research Questions

Q. How can contradictory findings on clofibrate’s carcinogenicity be resolved in preclinical and clinical studies?

- Meta-analysis : Pool data from randomized trials (e.g., WHO trial, six-trial meta-analysis) to assess cancer mortality trends. For example, human trials showed no significant excess cancer deaths, while rodent studies reported hepatocellular carcinomas .

- Mechanistic studies : Investigate species-specific PPARα activation pathways. Rodents exhibit higher susceptibility to hepatic proliferation, complicating extrapolation to humans.

- Dose-response modeling : Compare carcinogenic thresholds in animal models (e.g., marmosets vs. rats) to human therapeutic doses .

Q. What methodological strategies optimize the evaluation of this compound’s efficacy in complex disease models (e.g., ulcerative colitis)?

- Multi-omics integration : Combine transcriptomic data (e.g., XSum scores identifying clofibrate’s anti-inflammatory potential) with proteomic validation of targets like DAPP1 and ELL2 .

- Ex vivo functional assays : Use isolated colonic tissues to measure cytokine secretion or barrier integrity post-treatment.

- Adjunctive therapy models : Test clofibrate alongside 5-ASA or corticosteroids in refractory UC cases, monitoring synergistic effects via longitudinal biomarker tracking .

Q. How should researchers address safety concerns when repurposing this compound for neonatal hyperbilirubinemia?

- Systematic review frameworks : Critically appraise existing trials (e.g., Iranian studies) for bias and generalizability limitations .

- Pharmacovigilance studies : Analyze historical data on clofibrate withdrawal in adults (due to safety issues) to inform neonatal risk-benefit assessments.

- Preclinical safety panels : Conduct dose-ranging studies in neonatal animal models, prioritizing hepatic and renal toxicity endpoints .

Data Contradiction and Synthesis

Q. What experimental approaches reconcile clofibrate’s cardioprotective effects with potential hepatotoxicity?

- Tissue-specific gene expression profiling : Compare PPARα activation in cardiac vs. hepatic tissues using RNA-seq.

- Time-course studies : Monitor early cardioprotective markers (e.g., BNP reduction) versus late hepatic proliferation signals in rodents .

- Computational modeling : Predict off-target interactions using cheminformatics tools (e.g., molecular dynamics simulations) to identify hepatotoxic metabolites .

Methodological Tables

Q. Table 1. Key Findings from Clofibrate Carcinogenicity Studies

Q. Table 2. Experimental Models for this compound Research

Guidance for Researchers

- Literature reviews : Prioritize peer-reviewed studies indexed in PubMed or EMBASE, avoiding non-validated sources .

- Data interpretation : Contextualize animal findings within species-specific metabolic pathways to avoid overgeneralization .

- Ethical compliance : Adhere to safety protocols for handling clofibrate derivatives, as outlined in chemical safety guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.